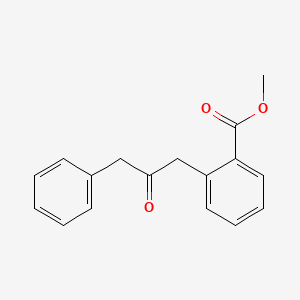![molecular formula C14H16ClN B14255645 Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride CAS No. 374114-61-1](/img/structure/B14255645.png)
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ring substituted with a methyl group at the 3-position and a phenylethyl group at the 1-position, with a chloride ion as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine with alkyl halides or alkyl sulfates. For Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride, the synthetic route involves the reaction of 3-methylpyridine with (1R)-1-phenylethyl chloride under suitable conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired pyridinium salt in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride undergoes various chemical reactions, including:
Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include pyridinium N-oxides, piperidine derivatives, and various substituted pyridinium salts, depending on the specific reaction and reagents used .
Applications De Recherche Scientifique
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition and as a model compound for studying biological interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as a surfactant in various industrial processes
Mécanisme D'action
The mechanism of action of pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride involves its interaction with biological molecules. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The pyridinium ring can also participate in electron transfer reactions, affecting cellular processes. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridinium salts such as:
- Pyridinium, 4-methyl-1-[(1R)-1-phenylethyl]-, chloride
- Pyridinium, 3-methyl-1-[(1S)-1-phenylethyl]-, chloride
- Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, bromide .
Uniqueness
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the (1R)-1-phenylethyl group at the 1-position influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
374114-61-1 |
|---|---|
Formule moléculaire |
C14H16ClN |
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
3-methyl-1-[(1R)-1-phenylethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H16N.ClH/c1-12-7-6-10-15(11-12)13(2)14-8-4-3-5-9-14;/h3-11,13H,1-2H3;1H/q+1;/p-1/t13-;/m1./s1 |
Clé InChI |
PYSWDNZXZXEQKE-BTQNPOSSSA-M |
SMILES isomérique |
CC1=C[N+](=CC=C1)[C@H](C)C2=CC=CC=C2.[Cl-] |
SMILES canonique |
CC1=C[N+](=CC=C1)C(C)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



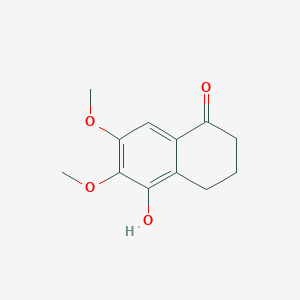

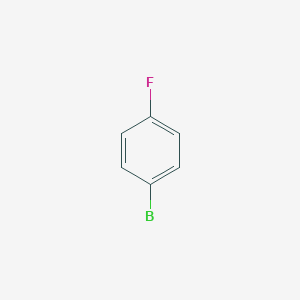
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
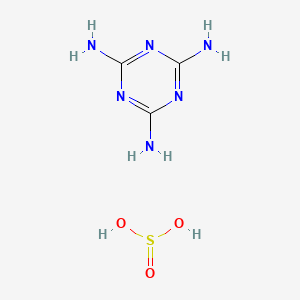
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
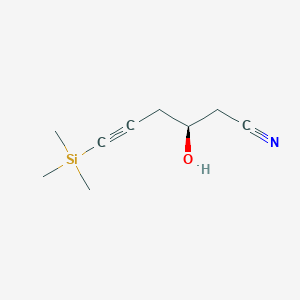
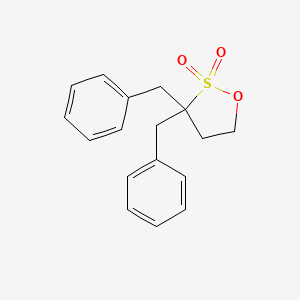
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
